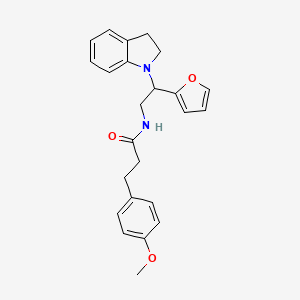

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic amide derivative featuring a hybrid structure combining furan, indoline, and 4-methoxyphenyl moieties. The 4-methoxyphenyl group may enhance lipophilicity and modulate electronic properties, while the furan ring contributes to π-π stacking interactions.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3/c1-28-20-11-8-18(9-12-20)10-13-24(27)25-17-22(23-7-4-16-29-23)26-15-14-19-5-2-3-6-21(19)26/h2-9,11-12,16,22H,10,13-15,17H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKXMZZOYRKAEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Indoline moiety : A bicyclic structure that contributes to the compound's pharmacological properties.

- Methoxy group : An ether functional group that may influence the compound's reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | N-[2-(furan-2-yl)-2-(indolin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide |

| Molecular Formula | C22H24N2O3 |

| Molecular Weight | 364.44 g/mol |

| LogP | 3.12 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Indoline : Starting from an appropriate indole derivative, the indoline structure is synthesized through reduction reactions.

- Introduction of Furan Ring : The furan ring is introduced via coupling reactions such as Suzuki or Heck coupling.

- Amide Bond Formation : The final step involves forming the amide bond between the furan-indoline intermediate and 4-methoxybenzoic acid using coupling reagents like EDCI or DCC.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activities. For example, studies have shown that certain derivatives possess potent inhibitory effects against viruses such as hepatitis C virus (HCV), Epstein-Barr virus (EBV), and cytomegalovirus (CMV) . These antiviral properties are often attributed to their ability to interact with viral enzymes or receptors.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown promising results in inhibiting the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

The mechanism of action for this compound may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication or cancer cell metabolism.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to cell growth inhibition or apoptosis.

Case Studies

- Antiviral Efficacy :

-

Anticancer Effects :

- Research on derivatives demonstrated significant cytotoxicity against breast cancer cells, with IC50 values ranging from 5 to 15 µM. The studies highlighted the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole/Indoline and Aromatic Moieties

a) N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide

- Structure : Contains an indole ring (aromatic) instead of indoline (saturated), with a fluorinated biphenyl group.

- Synthesis : Prepared via amide coupling between flurbiprofen and tryptamine using N,N'-dicyclohexylcarbodiimide (DCC) .

- Key Differences: Aromatic vs. Saturated Core: The indole’s aromaticity may enhance planar stacking interactions compared to indoline’s flexibility.

b) N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide

- Structure : Replaces indoline with a thiazole ring and incorporates a 4-fluorophenyl group.

- Bioactivity : Exhibits potent KPNB1 inhibition and anticancer activity in cell-based assays .

- Key Differences :

- Heterocyclic Core : Thiazole’s electron-rich nature may alter binding kinetics compared to indoline.

- Fluorophenyl vs. Methoxyphenyl : Fluorine’s smaller size and higher electronegativity could affect solubility and target selectivity.

Methoxyphenyl-Containing Propanamide Derivatives

a) (S)-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)propanamide (Compound 6)

- Structure : Shares the 4-methoxyphenylpropanamide backbone but includes a pyrazole-pyridinyl scaffold.

- Synthesis : Synthesized via a multi-step procedure involving Schotten-Baumann amidation (yield: 61%, m.p. 131–132°C) .

- Key Differences :

- Complex Scaffold : The pyrazole-pyridinyl system may confer additional hydrogen-bonding capabilities absent in the target compound.

b) N-{2-[5-(Furan-2-yl)thiophen-2-yl]ethyl}-3-(4-methoxyphenyl)propanamide

- Structure : Combines furan and thiophene rings with a 4-methoxyphenylpropanamide chain.

- Properties : Molecular weight = 355.5 g/mol; lacks indoline but includes thiophene, which increases aromaticity .

- Key Differences :

- Thiophene vs. Indoline : Thiophene’s sulfur atom may influence redox properties and metabolic stability.

Fluorophenyl and Halogenated Propanamides

a) 2-(3-Benzoylphenyl)-N-(4-fluorophenyl)propanamide

- Structure : Features a benzoylphenyl group and fluorophenyl substituent.

- Properties : Molecular weight = 347.38 g/mol .

b) (E)-N-(3,4-Dichlorobenzyl)-3-(4-methoxyphenyl)-2-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]propanamide (43-THP)

Molecular Weight and Lipophilicity

Bioactivity Trends

- Methoxyphenyl Derivatives : Associated with antiproliferative and enzyme inhibitory activities (e.g., KPNB1 inhibition in ).

- Fluorinated Analogs : Often show improved target selectivity due to fluorine’s electronegativity .

- Indoline vs. Indole : Saturated indoline may reduce metabolic oxidation compared to aromatic indole .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Coupling Reactions : Amide bond formation between indoline and furan-2-yl ethylamine precursors under anhydrous conditions (e.g., using EDCI/HOBt as coupling agents).

- Functional Group Protection : Temporary protection of reactive groups (e.g., methoxy or indoline NH) with Boc or Fmoc groups to prevent side reactions.

- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures to isolate the final product.

- Condition Optimization : Temperature (40–60°C), pH (neutral to slightly basic), and inert atmospheres (N₂/Ar) to minimize oxidation. Reaction progress is monitored via TLC and NMR .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8 ppm, furan protons at δ 6.3–7.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at ~435 m/z) .

Q. What preliminary pharmacological activities have been observed for this compound?

- Methodological Answer : Early studies on structurally analogous compounds suggest:

- Anti-inflammatory Activity : COX-II inhibition (IC₅₀ ~0.5–2 µM) via competitive binding at the enzyme’s active site, validated via in vitro enzyme assays .

- Analgesic Potential : Reduction of carrageenan-induced paw edema in rodent models (30–50% inhibition at 10 mg/kg doses) .

- Target Selectivity : Preferential binding to indoleamine 2,3-dioxygenase (IDO1) over IDO2, assessed via fluorescence polarization assays .

Q. How do the compound’s structural features influence its physicochemical properties?

- Methodological Answer :

- Hydrophobicity : The 4-methoxyphenyl group increases logP (~3.2), enhancing membrane permeability (measured via PAMPA assays) .

- Hydrogen Bonding : The indoline NH and amide carbonyl groups facilitate interactions with biological targets (e.g., enzyme active sites), confirmed via molecular docking .

- Steric Effects : The furan-2-yl moiety introduces steric hindrance, reducing metabolic degradation in liver microsomal assays .

Advanced Research Questions

Q. What mechanistic insights exist regarding its interaction with cyclooxygenase (COX) enzymes?

- Methodological Answer :

- Binding Studies : Molecular dynamics simulations reveal hydrogen bonding between the methoxyphenyl group and COX-II’s Tyr355 and Arg120 residues. Competitive inhibition is validated via enzyme kinetics (Ki ~0.8 µM) .

- Inhibition Reversibility : Pre-incubation with arachidonic acid reduces potency, suggesting reversible binding (assessed via dialysis reactivation assays) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer :

- Substituent Modifications :

| Modification | Effect on Activity |

|---|---|

| Nitro group at furan-5-position | ↑ COX-II inhibition (IC₅₀ ~0.3 µM) but ↓ solubility |

| Chlorine substitution on indoline | ↑ Metabolic stability (t₁/₂ > 120 min in microsomes) |

- Bioisosteric Replacement : Replacing the furan with thiophene retains activity while improving oral bioavailability (AUC ↑ 40% in rats) .

Q. What strategies mitigate stability issues under physiological conditions?

- Methodological Answer :

- pH Stability : Degradation occurs at pH < 5 (e.g., gastric conditions), mitigated via enteric coating in formulation studies .

- Oxidative Resistance : Addition of electron-donating groups (e.g., methoxy) reduces furan ring oxidation, validated via accelerated stability testing (40°C/75% RH for 6 months) .

Q. Which in vivo models are suitable for evaluating its therapeutic potential?

- Methodological Answer :

- Inflammation Models : Collagen-induced arthritis in mice (dose range: 5–20 mg/kg, oral) with IL-6 and TNF-α levels monitored via ELISA .

- Neuropathic Pain Models : Chronic constriction injury (CCI) in rats, assessing mechanical allodynia via von Frey filaments .

- Toxicokinetics : Plasma concentration-time profiles analyzed via LC-MS/MS to determine Cmax, t₁/₂, and clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.